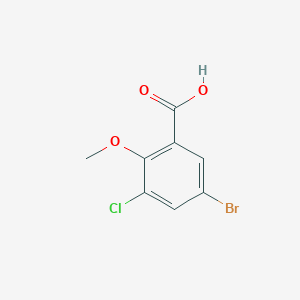

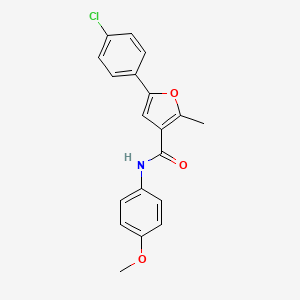

![molecular formula C16H12Cl2N2O2S B2600282 3-[(4-Aminophenyl)thio]-1-(2,6-dichlorophenyl)-pyrrolidine-2,5-dione CAS No. 931259-01-7](/img/structure/B2600282.png)

3-[(4-Aminophenyl)thio]-1-(2,6-dichlorophenyl)-pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(4-Aminophenyl)thio]-1-(2,6-dichlorophenyl)-pyrrolidine-2,5-dione (hereafter referred to as 3-APDP) is an organic compound belonging to the class of pyrrolidinediones. It is an important intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anti-allergy drugs. 3-APDP has been used in a variety of laboratory experiments, including those involving the synthesis of pharmaceuticals, and has been found to have a number of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Pyrrolidine Scaffold in Medicinal Chemistry

Pyrrolidine rings and their derivatives, including pyrrolidine-2,5-diones, are extensively used in medicinal chemistry to design compounds for treating human diseases. The saturation and sp3-hybridization of the pyrrolidine scaffold allow for efficient exploration of pharmacophore space, contributing to stereochemistry and enhancing three-dimensional (3D) molecular structure. This leads to novel bioactive molecules with target selectivity, showcasing the importance of pyrrolidine derivatives in the development of drug candidates. The variations in stereochemistry and substituents' spatial orientation on the pyrrolidine ring significantly influence the biological profile of these compounds due to their binding modes to enantioselective proteins (Li Petri et al., 2021).

Synthetic Pathways and Catalysis

The synthesis of complex molecules often involves pyrrolidine or its derivatives as key intermediates. For instance, hybrid catalysts have been employed in developing substituted pyrano[2,3-d]pyrimidin-2-one and 2,4-diones derivatives through one-pot multicomponent reactions. This illustrates the compound's role in facilitating the synthesis of structures with wide-ranging applicability in the medicinal and pharmaceutical industries, highlighting the versatility and importance of pyrrolidine-based compounds in synthetic chemistry (Parmar et al., 2023).

Optoelectronic Applications

Conjugated polymers incorporating pyrrolidine-2,5-dione and its analogs are developed for use in electronic devices. These polymers, with diketopyrrolopyrrole (DPP) and its derivatives as the core, have shown significant promise in applications ranging from high-quality pigments to solar cells and fluorescence imaging. The structural similarity and the extended π-conjugation of these compounds offer distinct optical and electrochemical properties, making them attractive for optoelectronic applications. The synthesis, properties, and potential of these materials underscore the utility of pyrrolidine derivatives in advancing the field of materials science (Deng et al., 2019).

Propiedades

IUPAC Name |

3-(4-aminophenyl)sulfanyl-1-(2,6-dichlorophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2S/c17-11-2-1-3-12(18)15(11)20-14(21)8-13(16(20)22)23-10-6-4-9(19)5-7-10/h1-7,13H,8,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNNIAXUTCPNQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=C(C=CC=C2Cl)Cl)SC3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

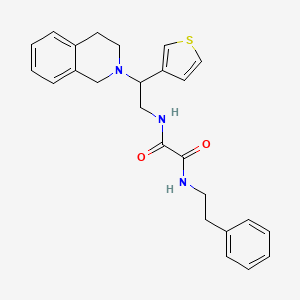

![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2600202.png)

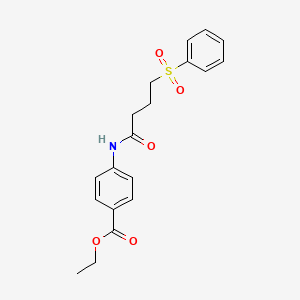

![N-(2-chlorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2600206.png)

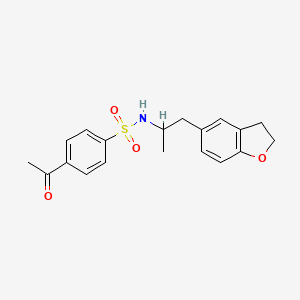

![(5E)-3-ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2600212.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2600214.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-fluorophenyl)triazol-4-amine](/img/structure/B2600218.png)

![N-Ethyl-N-[2-[[(1R,2R)-2-methylsulfanylcyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2600219.png)

![3-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2600222.png)